REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([C:8]([O:10]C)=[O:9])[CH:5]=[C:4]([CH3:12])[CH:3]=1.[CH2:13]([CH:15](C1N=C(C(O)=O)C=C(OC)C=1)[CH2:16][CH3:17])[CH3:14]>>[CH2:13]([CH:15]([C:2]1[N:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=[C:4]([CH3:12])[CH:3]=1)[CH2:16][CH3:17])[CH3:14]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC(=N1)C(=O)OC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(CC)C1=CC(=CC(=N1)C(=O)O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CC)C1=CC(=CC(=N1)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 220 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |